molecular formula C17H14FN3O3S2 B3162916 N-(2-fluorophenyl)-N'-{4-[4-(methylsulfonyl)phenyl]-1,3-thiazol-2-yl}urea CAS No. 882747-21-9

N-(2-fluorophenyl)-N'-{4-[4-(methylsulfonyl)phenyl]-1,3-thiazol-2-yl}urea

Cat. No. B3162916
CAS RN: 882747-21-9
M. Wt: 391.4 g/mol
InChI Key: MKCJFICMUBYXSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis pathway would depend on the starting materials chosen and the specific reactions used. Without more specific information, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazole ring and the phenyl rings would add a level of rigidity to the molecule, while the urea group could participate in hydrogen bonding. The fluorine atom on the phenyl ring would be expected to have an electronegative effect, pulling electron density towards itself .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the urea group might be hydrolyzed under acidic or basic conditions. The thiazole ring is aromatic and thus relatively stable, but could potentially be involved in electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarity of its functional groups, and its melting and boiling points would be influenced by the strength of the intermolecular forces present .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and the specific conditions under which it is handled. Proper safety precautions should always be taken when working with chemicals .

Future Directions

The potential applications and future directions for this compound would depend on its properties and biological activity. It could potentially be of interest in fields such as medicinal chemistry, materials science, or chemical biology .

properties

IUPAC Name

1-(2-fluorophenyl)-3-[4-(4-methylsulfonylphenyl)-1,3-thiazol-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O3S2/c1-26(23,24)12-8-6-11(7-9-12)15-10-25-17(20-15)21-16(22)19-14-5-3-2-4-13(14)18/h2-10H,1H3,(H2,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKCJFICMUBYXSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-fluorophenyl)-N'-{4-[4-(methylsulfonyl)phenyl]-1,3-thiazol-2-yl}urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-fluorophenyl)-N'-{4-[4-(methylsulfonyl)phenyl]-1,3-thiazol-2-yl}urea
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-(2-fluorophenyl)-N'-{4-[4-(methylsulfonyl)phenyl]-1,3-thiazol-2-yl}urea
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-(2-fluorophenyl)-N'-{4-[4-(methylsulfonyl)phenyl]-1,3-thiazol-2-yl}urea
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-(2-fluorophenyl)-N'-{4-[4-(methylsulfonyl)phenyl]-1,3-thiazol-2-yl}urea
Reactant of Route 5
Reactant of Route 5
N-(2-fluorophenyl)-N'-{4-[4-(methylsulfonyl)phenyl]-1,3-thiazol-2-yl}urea
Reactant of Route 6
Reactant of Route 6
N-(2-fluorophenyl)-N'-{4-[4-(methylsulfonyl)phenyl]-1,3-thiazol-2-yl}urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.